molecular formula C17H18N2O4 B6395111 3-(3-BOC-Aminophenyl)isonicotinic acid CAS No. 1262004-67-0

3-(3-BOC-Aminophenyl)isonicotinic acid

Cat. No.: B6395111
CAS No.: 1262004-67-0
M. Wt: 314.34 g/mol
InChI Key: OAMIOUDVJIPCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BOC-Aminophenyl)isonicotinic acid is a compound that features a tert-butyloxycarbonyl (BOC) protected amino group attached to an isonicotinic acid moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The BOC group serves as a protective group for the amino function, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BOC-Aminophenyl)isonicotinic acid typically involves the protection of the amino group on 3-aminophenyl with a BOC group, followed by coupling with isonicotinic acid. The BOC protection is achieved using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-BOC-Aminophenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

    Coupling Reactions: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene).

    Reduction: Sodium borohydride, palladium on carbon, hydrogen gas.

Major Products:

    Deprotection: 3-aminophenylisonicotinic acid.

    Coupling Reactions: Biaryl or vinyl-aryl derivatives.

    Reduction: Amino derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(3-BOC-Aminophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the BOC group is removed in vivo to release the active amino compound. The released amino compound can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(3-BOC-Aminophenyl)isonicotinic acid is unique due to the presence of the BOC-protected amino group, which provides stability and selectivity in synthetic applications. This protection allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)14-10-18-8-7-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMIOUDVJIPCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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